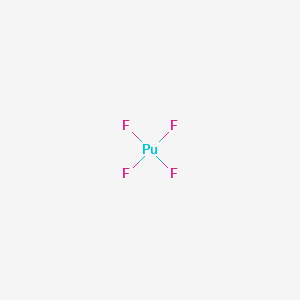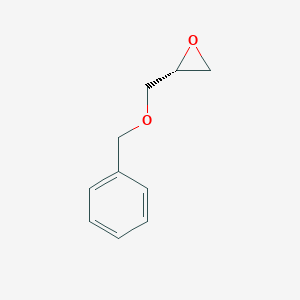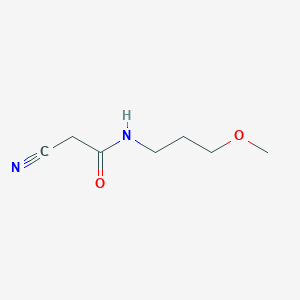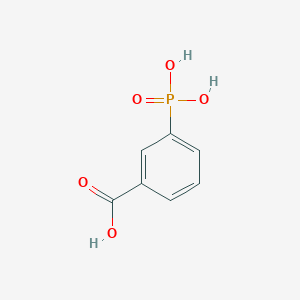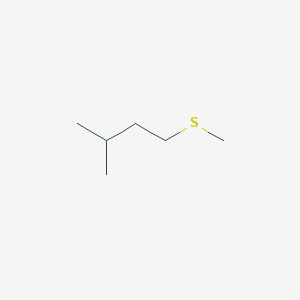
5-Methyl-2-thiahexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-thiahexane is an organic compound that belongs to the family of thiaalkanes. It is a colorless liquid with a strong odor that is commonly used in organic synthesis. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-thiahexane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 5-Methyl-2-thiahexane. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Methyl-2-thiahexane is its unique properties that make it a useful reagent and solvent in organic synthesis. However, one of the limitations is that it is not readily available commercially and must be synthesized in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-2-thiahexane. One area of interest is the development of new synthetic methods for this compound. Another area of interest is the study of its potential applications in the production of new materials and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, 5-Methyl-2-thiahexane is a unique organic compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has low toxicity. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 5-Methyl-2-thiahexane involves the reaction between 1,5-hexadiene and sulfur in the presence of a catalyst. This reaction leads to the formation of 5-Methyl-2-thiahexane as the major product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-thiahexane has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent and solvent due to its unique properties. It has also been studied for its potential use in the production of pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
13286-90-3 |
|---|---|
Produktname |
5-Methyl-2-thiahexane |
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
3-methyl-1-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ABIKQXWLJOURPN-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC |
Kanonische SMILES |
CC(C)CCSC |
Andere CAS-Nummern |
13286-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




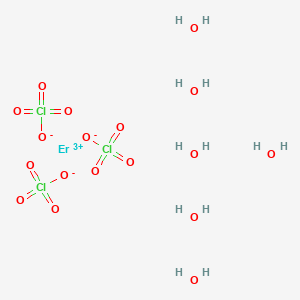
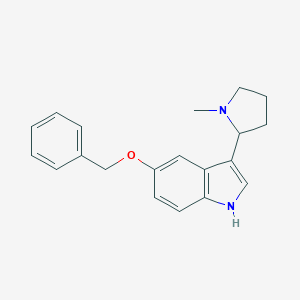
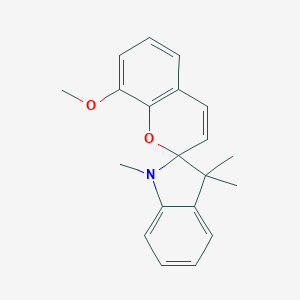
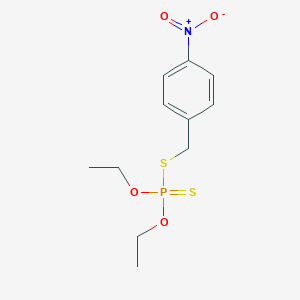
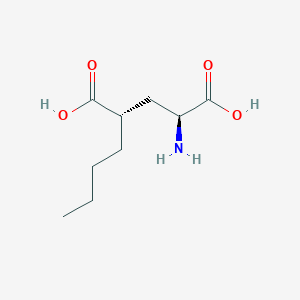
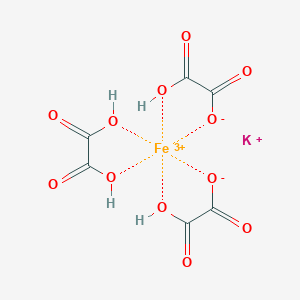
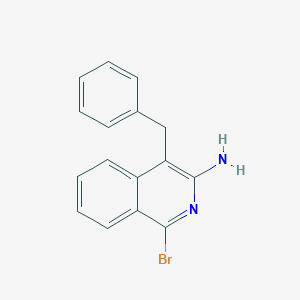
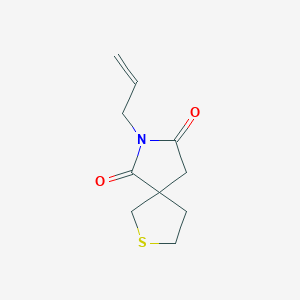
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
